tert-butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate
CAS No.: 2382380-50-7
Cat. No.: VC11515000
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![tert-butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate - 2382380-50-7](/images/no_structure.jpg)
Specification
CAS No. | 2382380-50-7 |
---|---|
Molecular Formula | C11H20N2O2 |
Molecular Weight | 212.29 g/mol |
IUPAC Name | tert-butyl N-[[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]carbamate |
Standard InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11+/m0/s1 |
Standard InChI Key | UIYMGRQQGQOESZ-GZMMTYOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@]12C[C@H]1CNC2 |
Canonical SMILES | CC(C)(C)OC(=O)NCC12CC1CNC2 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core consists of a bicyclo[3.1.0]hexane system fused to an aziridine ring, creating a strained, three-dimensional framework. The (1R,5R) configuration positions the methylcarbamate group and nitrogen atom in specific spatial orientations critical for biological interactions. Key structural features include:
The Boc group serves dual roles: it protects the secondary amine during synthetic steps and modulates lipophilicity, as evidenced by a calculated logD₇.₄ of -0.29 for related analogs .
Stereochemical Implications
The (1R,5R) stereoisomer exhibits distinct biochemical behavior compared to its (1S,5S) and (1R,5S) counterparts. X-ray crystallography of similar bicyclic systems reveals that the nitrogen’s spatial orientation influences hydrogen bonding with bacterial topoisomerase targets . Enantiomeric purity is crucial, as minor stereochemical deviations in the [3.1.0] system can reduce antibacterial potency by 8- to 16-fold .
Synthetic Approaches and Optimization
Core Ring Assembly
Synthesis typically begins with the construction of the azabicyclo[3.1.0]hexane moiety. A representative route involves:
-
Cyclopropanation: Reaction of a pyrrolidine precursor with diazomethane under Rh(II) catalysis to form the bicyclic framework .
-
Amine Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran yields the protected intermediate .
-
Functionalization: Introduction of the methylcarbamate group via nucleophilic substitution or reductive amination .
Challenges in Stereocontrol
Achieving the desired (1R,5R) configuration requires chiral auxiliaries or asymmetric catalysis. Kinetic resolutions using lipase enzymes have been reported for related azabicyclic systems, providing enantiomeric excess >98% .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The Boc group significantly impacts solubility:
Property | Value (This Compound) | Analog without Boc |
---|---|---|
Aqueous Solubility (PBS) | >555 µg/mL | 498 µg/mL |
logD₇.₄ | -0.29 | 0.74 |
The reduced logD enhances water solubility but may compromise membrane permeability, as seen in CACO-2 Papp values of 0.44 × 10⁻⁶ cm/s (efflux ratio 18) .
Metabolic Stability
In vitro microsomal studies show moderate intrinsic clearance (CLint = 15 µL/min/mg protein), suggesting hepatic metabolism primarily via Boc group hydrolysis . Plasma protein binding varies across species:
Biological Activity and Structure-Activity Relationships (SAR)
Antibacterial Potency
Derivatives of this scaffold exhibit broad-spectrum activity against multidrug-resistant pathogens:
Strain | MIC (µg/mL) | ΔacrB MIC (µg/mL) | Fold Change |
---|---|---|---|
E. coli WT | 0.25 | 0.06 | 4× |
K. pneumoniae WT | 0.5 | - | - |
P. aeruginosa WT | 4 | 0.5 | 8× |
Data adapted from Skepper et al. (2020) . The 4-fold potency improvement in efflux pump-deficient strains (ΔacrB) highlights AcrAB-TolC-mediated resistance mechanisms.
Target Engagement
The compound inhibits DNA gyrase and topoisomerase IV with IC₅₀ values of 0.8 µM and 1.2 µM, respectively . Molecular docking studies suggest the protonated amine forms salt bridges with Asp83 in the GyrA subunit, mimicking interactions observed with fluoroquinolones .
Toxicological Profile
hERG Channel Inhibition
The Boc-containing derivative shows reduced hERG affinity (IC₅₀ >300 µM) compared to non-protected analogs (IC₅₀ 48.8 µM), likely due to decreased lipophilicity limiting membrane partitioning .
In Vivo Tolerability
Preliminary murine studies indicate:
-
MTD: 250 mg/kg (single dose)
-
AUC₀–24: 35 µg·h/mL at 50 mg/kg IV
-
Clearance: 25 mL/min/kg
No QTc prolongation was observed at therapeutic doses .
Comparative Analysis with Structural Analogs
Ring Size Modifications
Expanding the bicyclic system drastically reduces potency:
Bicyclic System | MIC vs E. coli (µg/mL) |
---|---|
[3.1.0] | 0.25 |
[4.1.0] | 4 |
[3.2.0] | 2 |
Stereochemical Dependence
The (1R,5R) configuration outperforms other isomers:
Isomer | MIC (P. aeruginosa) |
---|---|
(1R,5R) | 4 µg/mL |
(1S,5S) | 8 µg/mL |
(1R,5S) | 16 µg/mL |
Prospective Applications and Future Directions
Combating Efflux-Mediated Resistance
The compound’s 8-fold potency shift in ΔmexB/X mutants suggests utility against P. aeruginosa overexpressing RND pumps . Hybridization with efflux pump inhibitors like PAβN could enhance activity.
Prodrug Development
Esterification of the carbamate carbonyl may improve oral bioavailability. Preliminary simulations predict 80% hydrolysis in human plasma over 6 hours.
Targeted Delivery Systems
Conjugation to siderophore mimics (e.g., catechol derivatives) could leverage iron transport systems in Gram-negatives, potentially reducing MICs by 16- to 32-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume